molecular formula C14H19NO8 B1173079 p-phenetidine citrate CAS No. 126-43-2

p-phenetidine citrate

Cat. No.: B1173079
CAS No.: 126-43-2
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Description

Contextual Background of p-Phenetidine (B124905) and its Derivatives

p-Phenetidine, or 4-ethoxyaniline, is an organic compound that serves as a foundational structure for a range of derivatives. wikipedia.org Historically, it has been a key intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. wikipedia.org Its derivatives have been explored for various potential therapeutic applications, including as local anesthetics and anti-inflammatory agents. ontosight.aiontosight.ai The parent compound, p-phenetidine, is a colorless liquid that tends to change to a reddish-brown color when exposed to light and air. drugfuture.com It is a metabolite of certain pharmaceutical drugs. wikipedia.org

Derivatives of p-phenetidine are synthesized to modify its chemical and biological properties. For instance, the formation of a hydrochloride salt, p-phenetidine hydrochloride, alters its solubility and stability. ontosight.ai This particular derivative is used as an intermediate in the production of other organochlorine compounds. biosynth.com Another area of investigation involves the synthesis of azomethines from 2-hydroxy-p-phenetidine. acs.org

Significance of Citrate (B86180) in Chemical Compound Formation and Reactivity

Citric acid is a weak organic acid naturally found in citrus fruits. wikipedia.orgiitk.ac.in It is a tricarboxylic acid, meaning it has three carboxylic acid groups, which gives it specific chemical properties. wikipedia.orgcommonorganicchemistry.com In the formation of chemical compounds, citrate is significant for several reasons:

Salt Formation: Citric acid reacts with basic compounds to form citrate salts. wikipedia.org This process, known as salification, is a widely used method to improve the physicochemical properties of compounds, such as solubility and stability. researchgate.net The addition of the citrate group to p-phenetidine, for example, typically enhances its water solubility compared to the free base form. vulcanchem.com

Buffering Agent: Solutions containing citrate can act as buffers, resisting changes in pH. wikipedia.orgpatsnap.com This property is crucial in controlling the pH of chemical reactions and formulations. wikipedia.org

Chelating Agent: The citrate ion can form complexes with metal ions, a process called chelation. wikipedia.org This ability to bind with metals can influence the reactivity and stability of the compounds involved. wikipedia.orgpatsnap.com

Reactivity: The presence of multiple functional groups in citric acid—three carboxyl groups and one hydroxyl group—allows for a variety of chemical reactions, including esterification. wikipedia.org However, the reactivity of citric acid can be influenced by factors such as pH and the presence of other substances. researchgate.net For instance, the heterogeneous reactivity of citric acid with gas-phase OH radicals has been shown to decrease over time as the composition of the particle surface changes. acs.org

Scope and Objectives of Academic Research on p-Phenetidine Citrate

Academic research on this compound has primarily focused on its role as a starting material or intermediate in organic synthesis. One notable application is in the synthesis of mutual azo prodrugs. For example, researchers have used this compound to synthesize a prodrug by coupling it with salicylic (B10762653) acid. rdd.edu.iqresearchgate.net The resulting compound was designed to deliver two different anti-inflammatory agents to the colon. rdd.edu.iqresearchgate.net

In such studies, the chemical structure of the synthesized compounds is typically characterized using various spectroscopic techniques, including FTIR, UV/Visible, 1H-NMR, and 13C-NMR. rdd.edu.iqresearchgate.net Kinetic studies are also conducted to understand the stability and release of the active components under different pH conditions, mimicking the environment of the gastrointestinal tract. rdd.edu.iqresearchgate.net These investigations aim to develop new therapeutic agents with targeted delivery and action.

While direct pharmacological studies on this compound are limited, research on its parent compound, p-phenetidine, provides some insights. p-Phenetidine has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, with some selectivity for COX-2. vulcanchem.comnih.gov This suggests that derivatives of p-phenetidine, including its citrate salt, could be of interest for their potential anti-inflammatory properties. vulcanchem.com

Interactive Data Tables

Table 1: Physicochemical Properties of p-Phenetidine and its Citrate Salt

Propertyp-PhenetidineThis compound
CAS Number 156-43-4 drugfuture.com126-43-2 vulcanchem.comchemsrc.com
Molecular Formula C8H11NO drugfuture.comC14H19NO8 vulcanchem.comchemsrc.com
Molecular Weight 137.18 g/mol drugfuture.com329.15 g/mol vulcanchem.comchemsrc.com
Appearance Colorless liquid; turns red to brown on exposure to air and light drugfuture.comCrystalline powder drugfuture.com
Melting Point ~3°C drugfuture.comvulcanchem.com186-188°C drugfuture.com
Boiling Point 253-255°C drugfuture.comvulcanchem.comNot specified
Solubility in Water Practically insoluble drugfuture.comSoluble in about 40 parts water drugfuture.com

Properties

CAS No.

126-43-2

Molecular Formula

C14H19NO8

Origin of Product

United States

Advanced Analytical Techniques for P Phenetidine Citrate and Its Chemical Transformations

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in p-phenetidine (B124905) citrate (B86180).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the analysis of p-phenetidine citrate, the FTIR spectrum will exhibit characteristic absorption bands corresponding to both the p-phenetidine and citrate moieties.

The formation of the citrate salt from p-phenetidine results in distinct changes in the FTIR spectrum compared to the free base. The primary amine group (-NH2) of p-phenetidine is protonated to form an ammonium (B1175870) ion (-NH3+). This transformation leads to the appearance of new, broad, and strong absorption bands in the region of 3200-2800 cm-1, which are characteristic of the N-H stretching vibrations in the ammonium salt. spectroscopyonline.com Additionally, N-H bending vibrations for the primary amine salt typically appear in the 1625-1560 cm-1 and 1550-1500 cm-1 regions. spectroscopyonline.com

The citrate component will also show characteristic absorptions. The carboxylic acid groups of citric acid will be deprotonated to carboxylate anions (-COO-), giving rise to strong asymmetric and symmetric stretching bands, typically around 1650-1550 cm-1 and 1450-1360 cm-1, respectively. The broad O-H stretching band of the carboxylic acid (usually seen around 3300-2500 cm-1) will be absent or significantly diminished.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretch3200 - 2800 (broad, strong)
Ammonium (-NH₃⁺)N-H Bend (Asymmetric)1625 - 1560
Ammonium (-NH₃⁺)N-H Bend (Symmetric)1550 - 1500
Carboxylate (-COO⁻)C=O Stretch (Asymmetric)1650 - 1550 (strong)
Carboxylate (-COO⁻)C=O Stretch (Symmetric)1450 - 1360
Aromatic RingC=C Stretch~1600, ~1500
Ether (Ar-O-C)C-O Stretch~1250
Alkyl (in ethoxy)C-H Stretch2980 - 2850

Note: The exact positions of the peaks can be influenced by the sample preparation and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show signals corresponding to the protons of both the p-phenetidine and citrate ions. The formation of the ammonium salt causes a downfield shift (to a higher ppm value) for the protons on and near the nitrogen atom due to the increased electron-withdrawing effect of the positively charged nitrogen. researchgate.net The aromatic protons of the p-phenetidine moiety will also be affected, with those ortho and para to the ammonium group showing the most significant shifts. The protons of the ethoxy group (a triplet and a quartet) will also be present. The citrate ion, being symmetrical, will typically show a characteristic AB quartet or two doublets for the four methylene (B1212753) protons.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms attached to or near the protonated nitrogen in the p-phenetidine moiety will experience a downfield shift upon salt formation. researchgate.net The spectrum will also show signals for the aromatic carbons, the ethoxy group carbons, and the carbons of the citrate ion (carbonyl, hydroxyl-bearing, and methylene carbons).

The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

Table of Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Approximate Chemical Shift (δ, ppm)
Aromatic (ortho to -NH₃⁺) Doublet 7.0 - 7.5
Aromatic (ortho to -OCH₂CH₃) Doublet 6.8 - 7.2
-OCH₂ CH₃ Quartet ~4.0
-OCH₂CH₃ Triplet ~1.4
Citrate (-CH₂-) AB quartet or two doublets 2.5 - 3.0

Table of Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Approximate Chemical Shift (δ, ppm)
Aromatic (C-NH₃⁺) 140 - 150
Aromatic (C-O) 150 - 160
Aromatic (CH) 115 - 130
-OCH₂ CH₃ ~64
-OCH₂CH₃ ~15
Citrate (C=O) 170 - 180
Citrate (C-OH) ~73

Note: Chemical shifts are highly dependent on the solvent used for analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the aromatic ring in p-phenetidine. The UV-Vis spectrum of this compound is primarily determined by the p-phenetidine part of the salt, as citric acid does not absorb significantly in the UV-Vis range above 200 nm.

The aromatic ring in p-phenetidine is a chromophore that gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be sensitive to the substitution on the aromatic ring and the pH of the solution. Protonation of the amino group to form the ammonium ion in this compound can cause a hypsochromic shift (blue shift, to shorter wavelengths) of the absorption maxima compared to the free base, p-phenetidine. This is because the lone pair of electrons on the nitrogen, which is involved in resonance with the aromatic ring in the free base, is engaged in bonding with a proton in the salt form, thus altering the electronic transitions.

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions involving this compound. For instance, in a reaction where the aromatic ring or the ethoxy group is modified, changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λmax) or a change in the molar absorptivity (ε), can be used to follow the progress of the reaction and determine its kinetics.

Table of Expected UV-Vis Absorption Data for p-Phenetidine Moiety

Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol (for p-phenetidine) ~235, ~290 Data not readily available

Chromatographic Analysis Techniques

Chromatographic methods are essential for separating the components of a mixture, allowing for the identification and quantification of this compound and any impurities or reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, the direct analysis of this compound by GC-MS is challenging due to the non-volatile nature of the salt. alwsci.comhplcvials.com Salts have very low vapor pressures and will not typically elute from a GC column under normal conditions.

To analyze this compound using GC-MS, a derivatization step is usually required to convert the non-volatile salt into a more volatile compound. This can be achieved by, for example, silylation or acylation of the amine and carboxylic acid functional groups. hplcvials.com Alternatively, the sample can be treated with a base to liberate the free p-phenetidine, which is volatile and can be analyzed by GC-MS.

Once in the gas phase, the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. GC-MS is highly effective for identifying and quantifying volatile impurities in a sample of p-phenetidine or for analyzing the products of a chemical reaction involving p-phenetidine.

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of mixtures, monitoring the progress of reactions, and assessing the purity of a compound. utoronto.ca For the analysis of this compound, a polar stationary phase, such as silica (B1680970) gel, is typically used.

Due to its ionic nature, this compound is a very polar compound and will have a strong affinity for the polar stationary phase. sciencemadness.org This will result in a low retention factor (Rf) value, meaning it will not travel far up the TLC plate with a non-polar or moderately polar mobile phase. libretexts.org To achieve a suitable migration of the spot, a more polar mobile phase is required. Often, a mixture of solvents is used, and the polarity of the mobile phase can be adjusted to achieve optimal separation. For highly polar compounds like amine salts, it is common to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to deprotonate the ammonium salt and reduce its interaction with the stationary phase, leading to a higher Rf value and better spot shape. reddit.com

The progress of a chemical transformation of this compound can be monitored by TLC by spotting the reaction mixture on a plate at different time intervals. The disappearance of the starting material spot and the appearance of a new spot for the product can be observed. The purity of a this compound sample can be assessed by the presence of a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Table of Compound Names

Compound Name
p-Phenetidine
Citric Acid
This compound

Ion Exchange Chromatography in Related Separations

Ion Exchange Chromatography (IEC) is a powerful analytical technique used for the separation of ionic or ionizable compounds. The separation is based on the reversible electrostatic interaction between charged analytes and the charged functional groups of the stationary phase. bio-rad.com For aromatic amines such as p-phenetidine, which are basic and exist as cations in acidic mobile phases, cation exchange chromatography is a particularly effective method of separation. nih.govtosohbioscience.com

The fundamental principle involves a stationary phase, typically a resin or silica-based material, with covalently bound negatively charged functional groups (e.g., sulfonate or carboxylate groups). libretexts.org When a sample mixture containing p-phenetidine and related aromatic amines is introduced into the system with an acidic mobile phase, the positively charged amine molecules bind to the negatively charged stationary phase. thermofisher.com

Elution of the bound analytes is typically achieved by increasing the ionic strength or altering the pH of the mobile phase. tosohbioscience.com An increase in ionic strength introduces competing ions that displace the analyte ions from the stationary phase, while a change in pH can neutralize the charge on the analyte or the stationary phase, leading to elution. tosohbioscience.comthermofisher.com

Research has demonstrated the successful separation of a range of aromatic amines using cation-exchange chromatography with a polymeric stationary phase. nih.gov In such studies, gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a gradient involving an increasing concentration of an organic modifier, such as acetonitrile, in an acidic aqueous buffer can be used to elute strongly retained hydrophobic amines. nih.govamazonaws.com The use of organic modifiers can also help to sharpen the peak shape of these compounds. amazonaws.com

The table below summarizes typical conditions used for the separation of aromatic amines related to p-phenetidine, illustrating the practical application of this technique.

ParameterConditionReference
ColumnDionex CS12 (Cation-Exchange) nih.gov
Mobile PhaseGradient elution with Acetonitrile and 35 mM Sulfuric Acid (H₂SO₄) nih.gov
Gradient ProgramInitial: 5% CH₃CN; Final (at 35 min): 27% CH₃CN nih.gov
Detectiond.c. Amperometric Detection nih.gov
Separated AnalytesAniline (B41778), o-toluidine, benzidine, p-chloroaniline, among others nih.gov

Advanced Structural Determination

X-ray Diffraction Analysis of p-Phenetidine Derivatives and Co-crystals

X-ray Diffraction (XRD) is the definitive analytical method for determining the three-dimensional atomic structure of crystalline solids. mdpi.com This technique is indispensable for the structural characterization of new crystalline forms of pharmaceutical substances, including derivatives and co-crystals, such as this compound. mdpi.com The analysis of a crystalline powder of this compound, which is known to form a crystalline powder with a melting point of 186-188°C, would rely on Powder X-ray Diffraction (PXRD). drugfuture.com

The process begins with the collection of a PXRD pattern from a well-crystallized sample. mdpi.com The pattern is a plot of diffraction intensity versus the diffraction angle (2θ), which is unique to a specific crystalline structure. nih.gov The first step in structure determination from powder data is indexing, where the unit cell parameters (a, b, c, α, β, γ) and crystal system are determined from the positions of the diffraction peaks. mdpi.comsrce.hr

Once the unit cell is known, the crystal structure can be solved. This involves determining the arrangement of the p-phenetidine and citrate molecules within the unit cell, a process often accomplished using computational methods like Monte Carlo simulated annealing. mdpi.comnih.gov The final stage is Rietveld refinement, a method where the entire calculated powder pattern, based on a structural model, is fitted to the experimental data. This refinement process optimizes atomic positions, thermal parameters, and other structural details to achieve the best possible match between the calculated and observed diffraction patterns. mdpi.comnih.gov

The successful application of PXRD can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the p-phenetidine and citric acid molecules. semanticscholar.org This information is crucial for understanding the physicochemical properties of the co-crystal.

The following table presents a representative set of crystallographic data that would be obtained from a single-crystal or powder X-ray diffraction analysis of a p-phenetidine co-crystal, based on published data for similar organic molecular complexes. semanticscholar.org

ParameterExample ValueReference
Crystal SystemMonoclinic semanticscholar.org
Space GroupP2₁/n semanticscholar.org
a (Å)7.0748 semanticscholar.org
b (Å)26.6502 semanticscholar.org
c (Å)9.9823 semanticscholar.org
β (°)104.2228 semanticscholar.org
Volume (ų)1824.42 semanticscholar.org
Z (formula units/cell)4 semanticscholar.org

Chemical Reactivity, Reaction Mechanisms, and Stability of P Phenetidine Citrate

Catalytic Oxidation Reactions Involving p-Phenetidine (B124905) and Citrate (B86180)

The oxidation of p-phenetidine can be influenced by the presence of metal catalysts and coordinating ligands like citrate. Vanadium(V) complexes, for instance, are known to be effective catalysts for a range of oxidation reactions.

While direct studies on the Vanadium(V)-mediated oxidation of p-phenetidine specifically with citrate as a ligand are not extensively detailed in available literature, the principles of coordination chemistry and catalysis allow for an understanding of the potential role of citrate. Vanadium(V) is known to form stable complexes with multidentate ligands containing oxygen donor atoms, such as citrate. researchgate.net Citric acid can act as a chelating agent, which can modulate the redox potential and catalytic activity of the vanadium center. researchgate.net In such a system, the citrate ligand could influence the reaction by:

Stabilizing the Vanadium(V) center: By coordinating to the metal ion, citrate can prevent the precipitation of vanadium oxides and maintain a homogeneous catalytic system.

Altering the redox potential: The electronic environment created by the citrate ligand can fine-tune the oxidizing power of the Vanadium(V) species, potentially leading to selective oxidation of p-phenetidine.

Acting as a proton shuttle: The carboxyl and hydroxyl groups of citrate can facilitate proton transfer steps that may be involved in the oxidation mechanism.

The oxidation of p-phenetidine, both chemically and enzymatically, is known to proceed through the formation of radical intermediates. nih.govnih.gov In a Vanadium(V)-mediated oxidation, the initial step would likely be a single-electron transfer from the nitrogen atom of the p-phenetidine to the Vanadium(V) center, generating a p-phenetidine radical cation and a Vanadium(IV) species.

This highly reactive radical intermediate can then undergo a variety of subsequent reactions, leading to the formation of different products. For instance, the oxidation of p-phenetidine has been shown to yield products such as 4,4'-diethoxyazobenzene (B1583289) and a trimer of p-phenetidine. nih.gov The formation of these products is consistent with a radical-mediated mechanism involving dimerization and further oxidation steps. Another identified reactive metabolite is N-(4-ethoxyphenyl)-p-benzoquinoneimine. The specific products formed would depend on the reaction conditions, including the solvent, temperature, and the nature of the Vanadium(V) catalyst and any coordinating ligands like citrate.

Chemical Transformations of the p-Phenetidine Moiety

The amino group on the p-phenetidine molecule is a key functional group that allows for a range of chemical transformations, including amide formation and azo coupling reactions.

p-Phenetidine readily undergoes acylation reactions with acylating agents such as acetic anhydride (B1165640) to form the corresponding amide. A prominent example of this reaction is the synthesis of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). In this reaction, the lone pair of electrons on the nitrogen atom of p-phenetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This nucleophilic acyl substitution reaction results in the formation of an amide bond.

The reaction is typically carried out in the presence of a base or a buffer solution to neutralize the acetic acid byproduct. The general mechanism involves the following steps:

Nucleophilic attack of the amino group of p-phenetidine on one of the carbonyl carbons of acetic anhydride.

Formation of a tetrahedral intermediate.

Elimination of an acetate (B1210297) ion as a leaving group.

Deprotonation of the nitrogen to yield the final amide product, phenacetin.

Reaction Details for the Synthesis of Phenacetin from p-Phenetidine
ReactantReagentProductReaction TypeKey Conditions
p-PhenetidineAcetic AnhydridePhenacetinAcylation / Amide FormationPresence of a base or buffer (e.g., sodium acetate)

As a primary aromatic amine, p-phenetidine can be readily diazotized and used in azo coupling reactions to synthesize a variety of azo dyes. wikipedia.org This two-step process is a cornerstone of the synthetic dye industry.

The first step is diazotization , where p-phenetidine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.

The resulting diazonium salt of p-phenetidine is an electrophile and can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aromatic amine. The diazonium ion attacks the activated aromatic ring, typically at the para position, to form a stable azo compound characterized by the -N=N- functional group, which acts as a chromophore. The extended conjugation of the resulting molecule is responsible for its color. The specific color of the dye can be tuned by varying the structure of the coupling component.

General Scheme for Azo Dye Synthesis from p-Phenetidine
StepReactantsReagentsIntermediate/ProductReaction TypeKey Conditions
1. Diazotizationp-PhenetidineSodium Nitrite, Strong Acid (e.g., HCl)4-Ethoxyphenyldiazonium chlorideDiazotizationLow temperature (0-5 °C)
2. Azo Coupling4-Ethoxyphenyldiazonium chloride, Coupling Component (e.g., Phenol, Naphthol, Aromatic Amine)-Azo DyeElectrophilic Aromatic SubstitutionControlled pH

Degradation Pathways and Chemical Stability

The stability of p-phenetidine citrate is influenced by the inherent properties of both the p-phenetidine molecule and the citrate ion. p-Phenetidine itself is known to be sensitive to air and light, often turning red to brown upon exposure. drugfuture.comnoaa.gov This discoloration is indicative of oxidative degradation.

Key factors affecting the stability of p-phenetidine and, by extension, its citrate salt include:

Oxidation: The primary degradation pathway for p-phenetidine is oxidation. As discussed earlier, this can lead to the formation of colored products such as 4,4'-diethoxyazobenzene and polymeric materials. nih.gov The presence of oxidizing agents will accelerate this process. noaa.gov

Light: Exposure to light can promote the formation of radical species, initiating and propagating degradation reactions.

Heat: While generally stable at room temperature, p-phenetidine can decompose upon strong heating. Combustion can produce hazardous decomposition products, including carbon oxides and nitrogen oxides.

Incompatible Materials: p-Phenetidine is incompatible with strong oxidizing agents, acids, acid halides, and acid anhydrides, which can lead to vigorous or violent reactions.

The citrate component of the salt is a carboxylic acid and can potentially influence the stability. While citric acid itself is a relatively stable compound, its presence as the counter-ion in this compound provides a slightly acidic microenvironment. The properties of this compound as a crystalline powder with a melting point of 186-188 °C suggest a degree of thermal stability in the solid state. drugfuture.com However, in solution, the potential for acid-base reactions and the inherent reactivity of the p-phenetidine moiety would still be present.

Susceptibility to Oxidation by Air and Light

p-Phenetidine is a compound that demonstrates notable sensitivity to atmospheric and light-induced oxidation. nih.gov This reactivity is a common characteristic of aromatic amines, which can undergo oxidation to form colored quinone-imine structures and other degradation products.

Observations of Oxidation:

Exposure of p-phenetidine to air and light results in a distinct color change, typically from a colorless or pale yellow liquid to a red or brown hue. nih.gov This alteration in appearance is a visual indicator of chemical degradation. The primary mechanism of this degradation is the oxidation of the amino group on the aromatic ring.

Reaction Mechanisms:

The oxidation of p-phenetidine is understood to proceed through a free radical mechanism. This process can be initiated by the presence of oxygen and accelerated by exposure to light, particularly UV radiation. The initial step involves the abstraction of a hydrogen atom from the amino group, forming a nitrogen-centered radical. This radical is resonance-stabilized by the aromatic ring, which facilitates its formation.

Once formed, these radicals can participate in several subsequent reactions, including:

Coupling Reactions: Two radicals can couple to form dimeric products. For instance, the formation of 4,4'-diethoxyazobenzene has been identified as a product of p-phenetidine oxidation.

Reaction with Oxygen: The radicals can react with molecular oxygen to form peroxy radicals, which can then propagate the oxidation chain reaction.

Formation of Quinone-imines: Further oxidation can lead to the formation of N-(4-ethoxyphenyl)-p-benzoquinoneimine. nih.gov This class of compounds is often highly colored and contributes significantly to the observed color change upon degradation.

Interactive Data Table: Susceptibility of p-Phenetidine to Oxidation

ConditionObservationImplied Reaction
Exposure to AirColor change to red/brownOxidation of the amino group
Exposure to LightAcceleration of color changePhoto-oxidation

Formation of Polymeric Byproducts and Decomposition Kinetics

The degradation of p-phenetidine is not limited to simple oxidation products; it can also lead to the formation of more complex polymeric byproducts. The study of its decomposition kinetics, however, is not extensively detailed in the available literature, particularly for the citrate salt.

Formation of Polymeric Byproducts:

Research into the oxidation of p-phenetidine has confirmed the formation of dimeric and trimeric byproducts. nih.gov This polymerization is a direct consequence of the free radical mechanism described previously. The reactive radical intermediates can attack neutral p-phenetidine molecules or other radicals, leading to the formation of larger molecular structures.

Identified polymeric byproducts include:

Dimers: The formation of dimers, such as those linked by a nitrogen-nitrogen bond (azo compounds) or carbon-nitrogen bonds, is a significant degradation pathway.

Trimers: The presence of trimeric species has also been detected, indicating that the polymerization process can extend beyond simple dimerization. nih.gov

The exact structure of these polymeric byproducts can vary depending on the specific reaction conditions, such as the oxidizing agent, solvent, and presence of light.

Decomposition Kinetics:

The rate of decomposition would likely follow a specific kinetic model (e.g., zero-order, first-order, or second-order), which would provide valuable information about the stability and shelf-life of the compound.

Interactive Data Table: Byproducts of p-Phenetidine Oxidation

Byproduct ClassSpecific ExampleMethod of Identification
MonomericN-(4-ethoxyphenyl)-p-benzoquinoneimineMass Spectrometry
Dimeric4,4'-diethoxyazobenzeneNot specified in results
Trimericp-Phenetidine trimerMass Spectrometry

Derivatives and Analogues of P Phenetidine for Chemical Research

Synthesis and Characterization of Azo-Coupled p-Phenetidine (B124905) Derivatives

The synthesis of azo dyes derived from p-phenetidine is a classic example of electrophilic aromatic substitution, involving a two-step diazotization and coupling reaction. This process allows for the creation of a diverse range of colored compounds with potential applications in various fields, including textiles and analytical chemistry.

The synthesis begins with the diazotization of p-phenetidine. In this step, p-phenetidine is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is carried out at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt. The ethoxy group at the para position of the aniline (B41778) ring influences the reactivity and properties of the resulting diazonium salt.

Following diazotization, the p-ethoxybenzenediazonium salt is immediately reacted with a coupling component. The choice of the coupling agent is crucial as it determines the final color and properties of the azo dye. Common coupling components are electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the activated aromatic ring of the coupling component. The position of the coupling is directed by the activating groups on the coupling agent, typically occurring at the para position unless it is already occupied.

The characterization of the synthesized azo-coupled p-phenetidine derivatives is essential to confirm their structure and purity. Various spectroscopic techniques are employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Characteristic absorption bands for the azo group (-N=N-), as well as other functional groups from the p-phenetidine and coupling components, can be observed.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed information about the chemical environment of the protons in the molecule, helping to confirm the aromatic and aliphatic protons of the p-phenetidine moiety and the coupling component.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is related to its color. The electronic transitions within the extended conjugated system of the azo dye are responsible for this absorption.

The table below summarizes the typical synthetic steps and characterization data for a generic azo dye derived from p-phenetidine.

StepProcedureKey Observations/Characterization
Diazotization p-Phenetidine is dissolved in an acidic solution and cooled. A cold solution of sodium nitrite is added dropwise.Formation of p-ethoxybenzenediazonium salt. The reaction mixture is kept cold to prevent decomposition.
Azo Coupling The diazonium salt solution is added to a solution of the coupling component (e.g., a phenol (B47542) or naphthol).A colored precipitate of the azo dye is formed. The color depends on the coupling component used.
Characterization The purified dye is analyzed using spectroscopic methods.FT-IR: Peaks corresponding to -N=N- stretching, aromatic C-H, and other functional groups. ¹H-NMR: Signals for aromatic protons, ethoxy group protons, and protons from the coupling component. UV-Vis: An absorption maximum (λmax) in the visible region, confirming the colored nature of the compound.

Exploration of Heterocyclic Derivatives Incorporating p-Phenetidine Substructures

The p-phenetidine scaffold serves as a valuable building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the primary amino group and the activated aromatic ring allows for its participation in a variety of cyclization reactions to form different heterocyclic systems.

One major class of heterocyclic compounds that can be synthesized from p-phenetidine derivatives are benzimidazoles . The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. google.comresearchgate.netscbt.commdpi.comresearchgate.net While p-phenetidine itself is not an o-phenylenediamine, it can be chemically modified through nitration and subsequent reduction to introduce a second amino group ortho to the first, thereby creating a suitable precursor for benzimidazole (B57391) synthesis. This diamino derivative can then be cyclized with various aldehydes or carboxylic acids to yield a range of substituted benzimidazoles incorporating the ethoxy-phenyl moiety.

Another important class of heterocycles accessible from p-phenetidine are quinolines . The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. p-Phenetidine can be used as the aniline component in this reaction to produce ethoxy-substituted quinolines. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, and subsequent electrophilic cyclization and oxidation.

Furthermore, p-phenetidine can be a precursor for the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis is a common method that involves the reaction of a thioamide with an α-haloketone. nih.govpharmaxchange.infomdpi.comwikipedia.org p-Phenetidine can be converted into a thioamide derivative, for instance, by reaction with a thiocarbonylating agent. This resulting thioamide can then be reacted with an appropriate α-haloketone to construct the thiazole ring. The resulting aminothiazole would bear the p-ethoxyphenyl substituent.

The table below outlines the general synthetic strategies for incorporating the p-phenetidine substructure into these heterocyclic systems.

Heterocyclic SystemGeneral Synthetic ApproachRole of p-Phenetidine
Benzimidazoles Condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.p-Phenetidine is chemically modified (e.g., via nitration and reduction) to form an o-diamino derivative which then undergoes cyclization.
Quinolines Skraup synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.p-Phenetidine acts as the aniline component, leading to the formation of an ethoxy-substituted quinoline.
Thiazoles Hantzsch synthesis: Reaction of a thioamide with an α-haloketone.p-Phenetidine is converted into a corresponding thioamide, which then reacts to form a thiazole ring with a p-ethoxyphenyl substituent.

Analytical and Synthetic Implications of p-Phenetidine Impurities and Byproducts

The purity of p-phenetidine is crucial for its use in the synthesis of pharmaceuticals and other fine chemicals, as impurities can affect the yield and quality of the final product. guidechem.com The analysis and control of these impurities are therefore of significant importance.

One of the main sources of impurities in p-phenetidine is the manufacturing process itself. For instance, in the synthesis of phenacetin (B1679774), p-phenetidine serves as a key precursor. Incomplete reaction or side reactions can lead to the presence of residual p-phenetidine in the final phenacetin product. stolaf.edu Hydrolytic degradation of phenacetin can also lead to the formation of p-phenetidine as a degradation product.

A common issue with p-phenetidine is its instability upon exposure to air and light. It is known to darken over time, turning from a colorless liquid to a reddish-brown color due to the formation of colored polymeric "tars" through oxidative processes. nih.govwikipedia.org These degradation products are significant impurities that need to be removed before p-phenetidine can be used in synthesis. A common purification method involves dissolving the impure p-phenetidine in an acidic solution to form its hydrochloride salt. The colored tars, being less basic, can then be adsorbed onto activated carbon and removed by filtration. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for the identification and quantification of impurities in p-phenetidine samples. A study utilizing GC-MS identified several impurities, including N-methyl-4-ethoxybenzenamine, N-ethyl-4-ethoxy-benzenamine, and other related diamine compounds. missouri.edu The presence of these impurities was attributed to the reaction conditions and the solvents used during synthesis.

The table below summarizes common impurities found in p-phenetidine and their potential origins.

ImpurityChemical NamePotential OriginAnalytical Method
N-methyl-4-ethoxybenzenamineN-methyl-4-ethoxyanilineReaction with methylating agents or solvents (e.g., methanol) during synthesis. missouri.eduGC-MS missouri.edu
N-ethyl-4-ethoxybenzenamineN-ethyl-4-ethoxyanilineSide reaction during the ethoxylation step of the synthesis. missouri.eduGC-MS missouri.edu
Polymeric "tars"Complex mixture of oxidation productsAir and light-induced degradation of p-phenetidine. nih.govwikipedia.orgVisual inspection (color change), chromatographic techniques.
Unreacted precursorse.g., p-nitrophenetoleIncomplete reduction during the synthesis of p-phenetidine.Chromatographic techniques (e.g., HPLC, GC).

Chemical Relationship to Phenacetin and Other Aromatic Amines in Mechanistic Studies

p-Phenetidine is chemically and mechanistically linked to phenacetin, a once widely used analgesic and antipyretic drug. This relationship is twofold: p-phenetidine is a direct precursor in the synthesis of phenacetin, and it is also a key metabolite of phenacetin in the body. wikipedia.orgwikipedia.org

The synthesis of phenacetin is commonly achieved through the acetylation of p-phenetidine. stolaf.educram.com This reaction typically involves treating p-phenetidine with acetic anhydride (B1165640). The nucleophilic amino group of p-phenetidine attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and yielding phenacetin (N-(4-ethoxyphenyl)acetamide).

In terms of its metabolic fate, phenacetin is primarily metabolized in the liver. The major metabolic pathway involves O-deethylation to form paracetamol (acetaminophen), which is responsible for the analgesic effects. pharmaxchange.infonih.gov However, a minor but significant metabolic pathway involves the hydrolysis of the amide bond of phenacetin, which leads to the formation of p-phenetidine. canada.ca

The formation of p-phenetidine as a metabolite is of toxicological concern. Mechanistic studies have implicated p-phenetidine and its further metabolites in the adverse effects associated with chronic phenacetin use, particularly nephrotoxicity (kidney damage) and hematotoxicity (damage to blood cells). wikipedia.orgcanada.canih.gov It is believed that p-phenetidine can be further metabolized to reactive intermediates, such as N-hydroxyphenetidine, which can bind to cellular macromolecules and induce toxicity. canada.canih.gov Studies have shown that p-phenetidine is a more potent inhibitor of prostaglandin (B15479496) synthesis (specifically COX-2) than phenacetin or paracetamol, which may contribute to its renal toxicity. researchgate.netnih.gov

When comparing p-phenetidine to other aromatic amines like aniline, mechanistic studies reveal both similarities and differences in their metabolism and toxicity. Like aniline, p-phenetidine can undergo N-hydroxylation to form a reactive arylhydroxylamine metabolite. This N-hydroxylation is a common activation pathway for the toxicity of many aromatic amines. nih.gov However, the presence of the ethoxy group in p-phenetidine influences its lipophilicity and metabolic profile compared to aniline. The specific metabolic pathways and the nature of the ultimate toxic metabolites can differ, leading to variations in the target organ toxicity and carcinogenic potential between different aromatic amines.

The table below provides a comparative overview of p-phenetidine and aniline in the context of their relationship with a corresponding drug and their toxicological mechanisms.

Featurep-PhenetidineAniline
Related Drug Phenacetin (precursor and metabolite) wikipedia.orgwikipedia.orgAcetanilide (metabolite)
Primary Metabolic Activation N-hydroxylation to N-hydroxyphenetidine. canada.canih.govN-hydroxylation to N-phenylhydroxylamine.
Key Toxicological Concern Nephrotoxicity and hematotoxicity. wikipedia.orgcanada.canih.govMethemoglobinemia and hematotoxicity.
Influence of Substituents The p-ethoxy group modifies its physicochemical properties and metabolic fate compared to aniline.Unsubstituted aromatic amine.

Theoretical and Computational Chemistry Studies on P Phenetidine Citrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of molecular systems like p-phenetidine (B124905) citrate (B86180). hakon-art.com These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set, one can obtain a stable, low-energy structure for p-phenetidine citrate in the gas phase or with implicit solvent models. hakon-art.comresearchgate.net

From these calculations, key insights into the molecule's reactivity can be derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). hakon-art.com The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. hakon-art.com

Furthermore, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For p-phenetidine, the electron-rich aromatic ring and the nitrogen atom of the amino group are expected to be primary sites for electrophilic attack, while the citrate ion provides multiple sites for interaction. A Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, thereby identifying sites for intermolecular interactions. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the FMO energies to quantify and compare the reactivity of the molecule under different conditions. hakon-art.com

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for p-Phenetidine This table presents hypothetical data calculated at the B3LYP/6-31G(d,p) level of theory for illustrative purposes.

PropertyValueUnitInterpretation
EHOMO-5.21eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.35eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (Egap)4.86eVIndicates high chemical stability. hakon-art.com
Ionization Potential (I)5.21eVEnergy required to remove an electron.
Electron Affinity (A)0.35eVEnergy released when an electron is added.
Chemical Hardness (η)2.43eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.55eVDescribes the propensity of the species to accept electrons.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and conformational dynamics. mdpi.com For this compound, MD simulations can elucidate how the p-phenetidine cation and the citrate anion interact with each other and with solvent molecules, typically water. These simulations model the atomic motions over time by numerically solving Newton's equations of motion, with the forces between atoms described by a "force field". mdpi.com

A typical simulation would involve placing one or more this compound ion pairs in a simulation box filled with water molecules under periodic boundary conditions to mimic a larger system. mdpi.comnih.gov The system is then subjected to energy minimization and equilibration phases before a production run is performed, during which atomic coordinates are saved at regular intervals. Analysis of the resulting trajectory can reveal stable conformations, the dynamics of hydrogen bonding, and the structure of the solvation shells around the ions. nih.govnih.gov

Key analyses include the Radial Distribution Function (RDF), which describes the probability of finding one atom at a certain distance from another, and the calculation of interaction energies. These energies, which include van der Waals and electrostatic components, quantify the strength of the interactions between p-phenetidine and citrate. dovepress.com Such simulations can reveal, for example, whether the ions exist as a tightly bound ion pair or as solvent-separated ions, and how different conformations of the flexible citrate ion influence these interactions. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the molecular structures and the flexibility of different parts of the molecules over the simulation time. dovepress.com

Table 2: Average Intermolecular Interaction Energies between p-Phenetidine and Citrate in Aqueous Solution This table displays hypothetical data derived from a 100 ns MD simulation for illustrative purposes.

Interaction TypeAverage Energy (kJ/mol)Contribution to Binding
Electrostatic Interaction-350.5Dominant attractive force between the positively charged p-phenetidinium and negatively charged citrate.
Van der Waals Interaction-45.2Weaker, short-range attractive forces contributing to the stability of the ion pair.
Hydrogen Bonds (p-Phenetidine-Water)VariableReflects the dynamic hydrogen bonding network between the cation and the solvent.
Hydrogen Bonds (Citrate-Water)VariableShows strong interaction of the carboxylate and hydroxyl groups of citrate with water. nih.gov
Total Binding Free Energy -395.7 Overall strength of the interaction between the two ions in the simulated environment.

Prediction of Novel Molecular Structures and Reaction Pathways

Computational chemistry provides methodologies to predict novel molecular arrangements and to map out potential reaction pathways, which can be particularly useful for understanding the stability and reactivity of compounds like this compound. Predicting novel structures often involves exploring the potential energy surface (PES) of the system to locate various energy minima, which correspond to stable or metastable isomers and conformers.

The prediction of reaction pathways focuses on identifying the lowest energy path connecting reactants to products, which proceeds through a transition state (TS). The TS is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path. Computational methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to locate these transition states. Once the TS is found, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, these methods could be used to explore potential degradation pathways, such as oxidation of the amino or ethoxy group, or reactions involving the citrate ion, like decarboxylation. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of different pathways can be compared. Pathways with lower activation barriers are kinetically more favorable and more likely to occur. nih.gov This predictive capability is crucial for understanding chemical stability and for designing new synthetic routes or predicting unwanted side reactions.

Table 3: Hypothetical Predicted Activation Energies for Potential Reaction Pathways of p-Phenetidine This table shows illustrative data for theoretical reaction pathways, calculated using DFT.

Reaction PathwayDescriptionPredicted Activation Energy (kJ/mol)Kinetic Feasibility
N-OxidationOxidation of the amino group to a nitroso or nitro group.120Moderately feasible under oxidizing conditions.
O-DeethylationCleavage of the ethyl group from the ethoxy moiety.250High energy barrier; unlikely under normal conditions.
Ring HydroxylationElectrophilic addition of a hydroxyl group to the aromatic ring.150Feasible with appropriate electrophilic reagents.
DimerizationFormation of a dimer through N-N or C-N bond formation.180Less likely due to a relatively high energy barrier.

Computational Modeling of Catalytic Processes Involving p-Phenetidine and Citrate

Computational modeling is an indispensable tool in modern catalysis research, enabling the detailed investigation of reaction mechanisms at the atomic level. rsc.orgmdpi.com While p-phenetidine and citrate are not conventional catalysts, computational methods can be employed to explore their potential, or the potential of their derivatives, to participate in or influence catalytic cycles. For instance, the amine group of p-phenetidine could potentially act as a general base catalyst, while the carboxyl and hydroxyl groups of citrate could engage in acid-base catalysis or coordinate with metal ions. nih.gov

For example, one could model a hypothetical hydrolysis reaction where the amino group of p-phenetidine facilitates proton transfer in the transition state. The calculations would compare the activation energy of this p-phenetidine-assisted pathway with the uncatalyzed reaction in water. Such studies can guide the rational design of new organocatalysts based on the phenetidine scaffold or explore the role of citrate as a biocompatible additive in catalytic systems. mdpi.comsimonsfoundation.org

Table 4: Illustrative Computational Modeling of a Hypothetical Ester Hydrolysis Reaction This table presents a hypothetical comparison of activation energies calculated via DFT.

ReactionRole of p-Phenetidine/CitrateCalculated Activation Energy (kJ/mol)Rate Enhancement Factor (Relative)
Uncatalyzed HydrolysisNone (solvent-assisted)1051 (Reference)
p-Phenetidine-MediatedAmine group acts as a general base catalyst.85~540
Citrate-MediatedCarboxylate group acts as a general base catalyst.90~100
Metal Ion + Citrate LigandCitrate acts as a ligand to stabilize a catalytic metal ion.70~300,000

Development of Computational Algorithms for Phenetidine-Related Chemical Systems

The accuracy and efficiency of computational studies on molecules like this compound depend heavily on the underlying algorithms and theoretical models. A key area of development is the creation of more sophisticated force fields for molecular dynamics simulations. Standard force fields may not perfectly capture the subtle electronic effects of the ethoxy and amino groups on the aromatic ring of phenetidine. Therefore, developing specific parameters for these moieties through quantum mechanical calculations can lead to more accurate MD simulations of their interactions and dynamics.

Another significant frontier is the application of machine learning (ML) and artificial intelligence (AI). ML potentials, trained on large datasets of quantum chemical energies and forces, can perform simulations with an accuracy close to QM methods but at a fraction of the computational cost of traditional MD. This allows for the exploration of longer timescales and larger systems.

In the realm of quantum chemistry, the development of efficient algorithms for high-level correlated wavefunction-based techniques and for quantum computers promises to overcome the limitations of current DFT methods. arxiv.orgaps.org For complex chemical systems, such as those involving catalysis or excited states, standard DFT functionals can sometimes be inaccurate. New algorithms could enable more reliable predictions of reaction barriers and electronic properties. arxiv.org For phenetidine-related systems, this could mean more accurate predictions of their spectroscopic properties or their behavior in complex biological or material environments.

Table 5: Comparison of Computational Methods for Calculating Properties of a Phenetidine Derivative This table provides an illustrative overview of the trade-offs between different computational algorithms.

Method/AlgorithmRelative Computational CostLevel of AccuracyTypical Application
Classical MD (General Force Field)1x (Baseline)Low-ModerateLarge-scale conformational sampling, solvation.
Classical MD (Custom Force Field)~1.1xModerate-HighImproved accuracy for specific molecular interactions.
Machine Learning Potential MD~10x - 50xHighLarge-scale simulations with near-QM accuracy.
Density Functional Theory (DFT)~1,000x - 10,000xHighElectronic structure, reaction mechanisms, geometry optimization. hakon-art.com
Coupled Cluster [CCSD(T)]>1,000,000xVery High (Gold Standard)High-accuracy benchmark energy calculations for small systems.
Variational Quantum Eigensolver (VQE)N/A (Emerging Tech)Potentially Very HighElectronic structure on quantum computers. arxiv.org

Emerging Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

p-Phenetidine (B124905), or 4-ethoxyaniline, is a well-established intermediate in the synthesis of a variety of organic molecules, including dyes and pharmaceuticals. wikipedia.org Its chemical structure, featuring an amine group and an ethoxy group on a benzene (B151609) ring, makes it a valuable building block for more complex compounds. nih.gov The formation of its citrate (B86180) salt can be advantageous in specific synthetic contexts, potentially influencing reactivity, solubility, or stability during multi-step syntheses.

While p-phenetidine itself is widely used, its application as a citrate salt provides a nuanced approach to controlling reaction conditions. The citrate component can act as a proton source or a chelating agent, which can be beneficial in certain reaction pathways. For instance, p-phenetidine is a known metabolite of pharmaceutical drugs like phenacetin (B1679774) and bucetin (B1662820) and serves as a chemical intermediate in their manufacture. wikipedia.org The use of its citrate form could offer a refined method for handling this key precursor in the synthesis of complex pharmaceutical agents and other high-value organic chemicals.

Contributions to the Development of Advanced Catalytic Systems and Reagents

The combination of p-phenetidine and citrate has shown significant promise in the field of catalysis, particularly in oxidation-reduction reactions. Research has demonstrated that citrate can function as an effective activator in the catalytic oxidation of p-phenetidine. researchgate.netscielo.br This is particularly evident in systems involving the catalytic effects of metal ions like vanadium(V).

In these systems, citrate, along with other complexing and reducing agents like oxalate (B1200264) and tartrate, enhances the catalytic activity. researchgate.netscielo.br The proposed mechanism suggests that activators such as citrate are readily oxidized by vanadium(V) to form radicals. These radicals then react with p-phenetidine to produce a p-phenetidine radical, which subsequently undergoes further reactions. scielo.br This activation significantly increases the sensitivity and rate of the catalytic reaction, making the p-phenetidine/citrate system a valuable tool for developing advanced catalytic processes. redalyc.org

Table 1: Role of Activators in Vanadium-Catalyzed Oxidation of p-Phenetidine
ActivatorFunctionEffect on ReactionReference
CitrateComplexing and reducing agentEnhances catalytic activity and sensitivity researchgate.netscielo.br
OxalateComplexing and reducing agentActs as an activator scielo.br
TartrateComplexing and reducing agentActs as an activator scielo.br
Sulfosalicylic Acid (SSA)Complexing and reducing agentDemonstrates a strong activating effect scielo.brredalyc.org

Potential in Polymer Chemistry and Functional Material Design

The distinct chemical functionalities of p-phenetidine and citric acid suggest a strong potential for p-phenetidine citrate in polymer chemistry and the design of novel functional materials. Citric acid itself is a versatile monomer used to create biodegradable and biocompatible polyesters, known as poly(diol citrates), for biomedical applications. nih.govmdpi.com These citrate-based polymers offer tunable mechanical properties and degradation rates. nih.gov

The primary amine group of p-phenetidine provides a reactive site for polymerization reactions, such as polycondensation or addition reactions. By incorporating p-phenetidine into a citrate-based polymer backbone, it would be possible to introduce aromatic moieties, thereby modifying the polymer's thermal, mechanical, and photophysical properties. This could lead to the development of new functional materials with applications ranging from advanced composites to specialized coatings. The combination of a biocompatible citrate backbone with the functional properties of p-phenetidine opens a promising, albeit largely unexplored, avenue for materials design.

Development of Analytical Reagents and Probes for Non-Biological Matrices

The catalytic system involving p-phenetidine and citrate has been effectively leveraged to develop sensitive kinetic-catalytic methods for the determination of trace elements in non-biological samples. Specifically, the vanadium-catalyzed oxidation of p-phenetidine, enhanced by activators like citrate, forms the basis of a spectrophotometric method for quantifying vanadium(V) at parts-per-billion levels. scielo.brredalyc.org

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Methodologies for p-Phenetidine (B124905) Citrate (B86180) and its Highly Functionalized Analogues

The synthesis of p-phenetidine has been approached through various methods, including the reduction of p-nitrophenetole. google.comamanote.comamanote.com However, future research should focus on developing more efficient and sustainable methods for the direct synthesis of p-phenetidine citrate and its derivatives.

A key area of exploration would be the development of one-pot synthesis protocols that combine the formation of functionalized p-phenetidine with the subsequent salt formation with citric acid. This could involve, for example, the catalytic amination of a functionalized 4-ethoxyphenol (B1293792) derivative, followed by in-situ salt formation. Another promising avenue is the use of continuous flow chemistry, which could offer improved control over reaction parameters, leading to higher yields and purity.

Furthermore, the synthesis of "highly functionalized analogues" presents a significant opportunity for creating a diverse library of compounds with tunable properties. By introducing various substituents onto the aromatic ring of p-phenetidine, researchers could systematically alter the electronic and steric properties of the resulting citrate salt. A hypothetical research program could explore the synthesis of analogues with the following functional groups:

Functional GroupPotential Property Modification
Nitro (-NO2)Enhanced electron-accepting properties
Methoxy (-OCH3)Increased electron-donating character
Halogens (-F, -Cl, -Br)Altered solubility and crystal packing
Cyano (-CN)Modified optical and electronic properties

Such a library of compounds would be invaluable for subsequent investigations into their material properties and reactivity.

Advanced In-Situ Spectroscopic Investigations of this compound Reactivity in Complex Systems

Understanding the behavior of this compound in complex chemical environments is crucial for its potential application. Advanced in-situ spectroscopic techniques can provide real-time insights into the compound's reactivity, stability, and interactions with other species. youtube.com

Future research could employ a suite of in-situ spectroscopic methods to study this compound under various conditions. For instance, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be used to monitor the vibrational modes of the amine and citrate moieties during chemical reactions, providing information on bond formation and cleavage. acs.orgnih.gov In-situ Nuclear Magnetic Resonance (NMR) spectroscopy could track the chemical shifts of specific nuclei, offering detailed information about the local chemical environment and the kinetics of reactions involving this compound. acs.org

A hypothetical study could investigate the thermal decomposition of this compound in a polymer matrix using in-situ FTIR spectroscopy. The data could be presented as follows:

Temperature (°C)Time (min)Characteristic IR Peak (cm⁻¹)Peak Intensity (Arbitrary Units)Interpretation
2501720 (C=O of Citrate)1.00Initial state
1501017200.95Onset of decomposition
150301650 (Amide C=O)0.20Formation of degradation product
2001017200.50Accelerated decomposition

Such studies would be instrumental in determining the processing conditions and long-term stability of materials incorporating this compound.

Computational Design and Validation of New p-Phenetidine Based Materials with Tailored Properties

Computational chemistry and materials science offer powerful tools for the rational design of new materials with specific, tailored properties. uva.nlresearchgate.net By applying these methods to this compound and its analogues, researchers can predict their properties before embarking on time-consuming and resource-intensive experimental work. rsc.orgresearchgate.net

Density Functional Theory (DFT) calculations could be employed to predict the electronic structure, molecular orbitals, and spectroscopic properties of this compound derivatives. nih.gov This information could be used to screen for candidates with desirable optical or electronic properties, such as specific absorption wavelengths or charge transport characteristics. Molecular dynamics (MD) simulations could be used to investigate the bulk properties of materials based on this compound, such as their mechanical strength, thermal stability, and diffusion of small molecules within them. bham.ac.uk

A research workflow could involve the computational screening of a virtual library of functionalized this compound analogues for a specific application, such as an organic semiconductor. The predicted properties could be tabulated as follows:

Analogue (Functional Group)Predicted Band Gap (eV)Predicted Electron Mobility (cm²/Vs)Predicted Hole Mobility (cm²/Vs)
Unsubstituted3.50.010.05
Nitro (-NO2)2.80.150.02
Methoxy (-OCH3)3.60.020.10
Cyano (-CN)2.90.200.03

The most promising candidates from this computational screening would then be synthesized and their properties experimentally validated, creating a feedback loop for the refinement of the computational models. nih.gov

Fundamental Studies on Non-Biological Supramolecular Interactions Involving Citrate and p-Phenetidine Moieties

The structure and properties of this compound in the solid state are governed by a complex interplay of non-covalent interactions. A fundamental understanding of these supramolecular interactions is essential for controlling the crystal engineering and self-assembly of p-phenetidine-based materials. researchgate.net

Future research should focus on elucidating the hydrogen bonding networks between the citrate anion and the protonated p-phenetidinium cation. The multiple carboxylic acid and hydroxyl groups of citrate, combined with the ammonium (B1175870) group of p-phenetidine, allow for a rich variety of hydrogen bonding motifs. Additionally, the aromatic rings of p-phenetidine can engage in π-π stacking interactions, which would also play a crucial role in determining the crystal packing. rsc.orgresearchgate.net

Advanced characterization techniques, such as single-crystal X-ray diffraction, would be indispensable for determining the precise three-dimensional arrangement of the molecules in the solid state. Solid-state NMR could provide further insights into the local environments and dynamics of the ions within the crystal lattice.

Synergistic Approaches Combining Advanced Experimental Techniques with High-Level Theoretical Calculations

The most rapid and impactful advances in the study of this compound will come from synergistic approaches that tightly integrate experimental and theoretical methods. bham.ac.ukrsc.org Such a combined approach allows for a deeper understanding of the structure-property relationships and accelerates the discovery of new functional materials.

An exemplary research project could involve the following steps:

Computational Prediction: Use DFT to predict the vibrational spectra (IR and Raman) of a series of functionalized this compound analogues.

Experimental Synthesis: Synthesize the most promising analogues identified in the computational step.

Spectroscopic Characterization: Experimentally measure the IR and Raman spectra of the synthesized compounds.

Model Refinement: Compare the experimental and theoretical spectra to validate and refine the computational models.

Property Investigation: Use the validated models to predict other properties of interest, such as reactivity or electronic behavior, and then confirm these predictions experimentally.

This iterative cycle of prediction, synthesis, and characterization represents a powerful paradigm for modern materials discovery and would be highly applicable to the exploration of the chemical space around this compound. nih.gov

Q & A

Q. What are the critical steps in synthesizing p-phenetidine citrate, and how do reaction conditions influence yield and purity?

The synthesis involves three key steps: (1) diazotization of p-phenetidine under acidic conditions (0–5°C) , (2) coupling with phenol at a phenol-to-diazo molar ratio of 1.0–1.3 in an alkaline medium, and (3) catalytic hydrogenation using Raney Nickel to yield high-purity p-phenetidine, which is subsequently processed into its citrate salt. Maintaining temperatures below 10°C during diazotization and optimizing the phenol ratio are critical to achieving >97% yield and minimizing byproducts like o-phenetidine . Purity is further enhanced by recycling one mole of the final product as a starting reagent .

Q. What analytical methods are recommended for assessing the purity of this compound in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in studies analyzing metabolites like p-phenetidine . For quantification, validate methods using standards with known refractive indices (e.g., n²⁰D = 1.0650) . Additionally, nuclear magnetic resonance (NMR) spectroscopy can identify structural impurities, such as chloro-amino aromatics, which are common byproducts in suboptimal syntheses .

Q. How does this compound interact with metabolic enzymes, and what are the implications for toxicity studies?

p-Phenetidine, a metabolite of phenacetin, undergoes NADPH-dependent oxidation by cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1) to form N-hydroxy-p-phenetidine, a toxic intermediate linked to methemoglobinemia . In vitro assays using human liver microsomes or recombinant enzymes are recommended to study these pathways. Co-administration with glutathione or N-acetylcysteine can mitigate oxidative damage, as shown in horseradish peroxidase-catalyzed oxidation studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s cyclooxygenase (COX) inhibition be resolved?

Contradictory reports on COX-1/COX-2 selectivity may arise from differences in assay conditions (e.g., enzyme sources, substrate concentrations). To address this:

  • Use isoform-specific inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2) as controls.
  • Standardize in vitro assays using recombinant enzymes and measure IC₅₀ values under identical pH and temperature conditions .
  • Cross-validate findings with in vivo models, such as rodent inflammation assays, to contextualize pharmacological relevance .

Q. What catalytic systems optimize the hydrogenation step in p-phenetidine citrate synthesis, and how do they compare?

Catalyst Temperature Yield Purity Reference
Raney Nickel (60%)130–200°C97%>99% (recycled)
Palladium/Carbon150°C89%95%[Hypothetical]
Raney Nickel is preferred for its efficiency and recyclability, but Pd/C may reduce isomerization risks. Kinetic studies under varying hydrogen pressures (1–5 atm) are advised to refine selectivity .

Q. What experimental designs address the reproducibility challenges in synthesizing p-phenetidine citrate?

  • Stepwise monitoring : Use inline FTIR or Raman spectroscopy to track diazotization and coupling in real time .
  • DoE (Design of Experiments) : Apply factorial designs to test interactions between pH (2–4), temperature (0–10°C), and phenol ratios (1.0–1.5) .
  • Batch recycling : Validate purity after each hydrogenation cycle using HPLC-MS to detect degradation products .

Methodological Guidance

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed stoichiometry, including molar ratios (e.g., phenol:diazo = 1.3:1.0) .
  • Specify equipment (e.g., pressure vessels for hydrogenation) and catalyst activation steps (e.g., Raney Nickel pretreatment) .
  • Include raw data (e.g., refractive indices, chromatograms) in supplementary materials .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity of p-phenetidine citrate?

  • Probit analysis : Model methemoglobinemia incidence vs. dose in animal studies .
  • ANOVA with post hoc tests : Compare enzyme inhibition (COX-1 vs. COX-2) across metabolite concentrations .
  • Mechanistic modeling : Integrate pharmacokinetic (PK) and pharmacodynamic (PD) data to predict toxicity thresholds .

Data Contradiction Analysis

Q. How to reconcile high synthetic yields with reported pharmacological toxicity of this compound?

While synthesis optimizes chemical purity (>99%), toxic metabolites like N-hydroxy-p-phenetidine form during metabolic activation. To resolve this:

  • Conduct stability studies under physiological conditions (pH 7.4, 37°C) to simulate in vivo degradation .
  • Use radiolabeled p-phenetidine (e.g., ¹⁴C) to track metabolite distribution in preclinical models .

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